An In-Depth Technical Guide to the Characterization of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol Solubility in Organic Solvents
An In-Depth Technical Guide to the Characterization of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol Solubility in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and process chemistry. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-chloro-3-methoxyphenyl)ethan-1-ol, a substituted phenylethanol derivative. While specific, quantitative solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility based on its physicochemical properties. More importantly, it delivers a field-proven, self-validating experimental protocol for researchers to accurately determine its solubility profile across a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology grounded in scientific first principles.
Introduction: The Critical Role of Solubility
2-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a substituted primary alcohol whose structural motifs are common in medicinal chemistry and materials science. The precise characterization of its solubility is not merely an academic exercise; it is a critical parameter that dictates the compound's utility and development pathway. In pharmaceutical sciences, solubility is a key determinant of a drug's bioavailability and is a foundational element of the Biopharmaceutics Classification System (BCS).[1][2] An API must dissolve to be absorbed, making solubility a prerequisite for therapeutic efficacy. Furthermore, understanding solubility in various organic solvents is essential for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental for achieving high yield and purity.[3]
-
Formulation Development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations, relies on precise solubility data.[2]
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Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in-vitro and in-vivo studies requires knowledge of suitable, non-toxic solvent systems.[2]
Physicochemical Profile and Theoretical Solubility Predictions
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a primary guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4]
Molecular Structure: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol
Analysis of Structural Features:
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Polar Groups: The molecule possesses a primary hydroxyl (-OH) group and a methoxy (-OCH3) ether group. The hydroxyl group is particularly significant as it can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor.[5]
-
Non-Polar Groups: The chlorinated benzene ring and the ethyl (-CH2CH2-) linker constitute the non-polar, lipophilic portion of the molecule.
-
Overall Polarity: The presence of both polar and non-polar regions suggests the molecule has moderate polarity. Its solubility will therefore be highly dependent on the solvent's ability to interact favorably with these distinct regions.
Predicted Solubility Behavior:
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H bonds and can engage in strong hydrogen bonding.[3] We predict high solubility in these solvents, as they can effectively solvate the hydroxyl group of the target molecule.
-
Polar Aprotic Solvents (e.g., DMSO, THF, Acetone): These solvents have significant dipole moments but lack O-H bonds for hydrogen bond donation.[3] They will primarily interact via dipole-dipole forces and by accepting hydrogen bonds from the solute's hydroxyl group. Good to moderate solubility is expected.
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Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds.[3] They will interact with the molecule's phenyl ring and ethyl chain via weaker van der Waals forces. We predict poor solubility in these solvents.
Table 1: Predicted Physicochemical Properties of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol (Note: As direct experimental data is sparse, these values are estimated based on its structure and data from closely related analogs like 2-(4-chloro-3-methoxyphenyl)ethanamine and 1-(4-chloro-3-methoxyphenyl)ethanone.)[6][7]
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₉H₁₁ClO₂ | Structural Analysis |
| Molecular Weight | 186.63 g/mol | Structural Analysis |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Analogy to similar phenylethanols[8] |
| Hydrogen Bond Donors | 1 (from the -OH group) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from the -OH and -OCH₃ oxygens) | Structural Analysis |
| Predicted XLogP3 | ~2.0 - 2.5 | Estimated based on analogs[7] |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To move from prediction to empirical fact, a robust and reproducible methodology is required. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid material.[9][11] This method is superior to high-throughput kinetic methods (like turbidimetry) for definitive data, as kinetic methods can be skewed by metastable states or the presence of co-solvents like DMSO.[1]
Causality Behind the Methodological Choice
We choose the shake-flask method because it is a self-validating system for determining the true equilibrium state.[9] By ensuring an excess of solid material is present throughout the experiment and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions. The subsequent analysis of the supernatant and the residual solid confirms the integrity of the compound and its solid form during the experiment.[1]
Step-by-Step Experimental Workflow
1. Materials and Preparation:
- Compound: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol of the highest possible purity. Document the batch number and purity analysis (e.g., >98% by HPLC).
- Solvents: Select a range of analytical-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, n-Hexane).
- Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated pipettes, HPLC-UV system.
2. Equilibration:
- Add an excess amount of the solid compound to a series of vials. A key consideration is to add enough solid to ensure saturation and have residual solid at the end, but not so much that it alters the properties of the solvent.[9]
- Dispense a precise volume (e.g., 2 mL) of each selected solvent into its respective vial.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitate for a defined period.[1]
- Expert Insight: An equilibration time of 24-72 hours is typical.[1] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.[10]
3. Phase Separation:
- After equilibration, remove the vials and allow them to stand to let the excess solid settle.
- Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1]
- Expert Insight: This step is critical. The goal is to separate the saturated liquid phase from the solid phase without disturbing the equilibrium.[11]
- Carefully pipette a known aliquot of the clear supernatant for analysis. For highly lipophilic compounds, filtration may be used, but one must validate that the compound does not adsorb to the filter material.[1][10]
4. Concentration Analysis:
- Prepare a series of calibration standards of the compound in the mobile phase of the HPLC.
- Dilute the supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
- Analyze the samples using a validated, stability-indicating HPLC-UV method.
- Expert Insight: HPLC is the preferred analytical technique over simple UV spectroscopy because it can separate the parent compound from any potential impurities or degradation products, ensuring the accuracy of the measurement.[9][11]
5. Solid-State Verification:
- Carefully decant the remaining solvent from the vials.
- Dry the residual solid.
- Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[1][12]
- Expert Insight: This step provides trustworthiness. It confirms that the compound did not change its crystalline form (polymorphism) or degrade during the experiment, which could significantly alter the solubility measurement.[1]
Workflow Visualization
The following diagram illustrates the robust workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The empirically determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows researchers to quickly identify suitable solvents for various applications.
Table 2: Template for Experimental Solubility Data of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol at 25°C
| Solvent | Solvent Type | Dielectric Constant¹[13][14] | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| n-Hexane | Non-Polar | 1.88 | [Enter Experimental Data] | [Enter Experimental Data] |
| Toluene | Non-Polar | 2.38 | [Enter Experimental Data] | [Enter Experimental Data] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | [Enter Experimental Data] | [Enter Experimental Data] |
| Acetone | Polar Aprotic | 21.0 | [Enter Experimental Data] | [Enter Experimental Data] |
| Acetonitrile | Polar Aprotic | 36.6 | [Enter Experimental Data] | [Enter Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | [Enter Experimental Data] | [Enter Experimental Data] |
| Isopropanol | Polar Protic | 17.9 | [Enter Experimental Data] | [Enter Experimental Data] |
| Ethanol | Polar Protic | 24.6 | [Enter Experimental Data] | [Enter Experimental Data] |
| Methanol | Polar Protic | 32.7 | [Enter Experimental Data] | [Enter Experimental Data] |
| ¹Values at or near 25°C. |
Conclusion
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Syrris.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
- Annex 4.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- 2-(4-chloro-3-methoxyphenyl)ethan-1-amine. PubChemLite.
- Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [No Source Found].
- 1-(4-Chloro-3-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 18699227. PubChem.
- Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.
- Solubility factors when choosing a solvent. (2020). Labclinics.
- 2-(4-Chlorophenyl)ethanol | 1875-88-3. Tokyo Chemical Industry (India) Pvt. Ltd..
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). [No Source Found].
- Common Organic Solvents: Table of Properties1,2,3. [No Source Found].
Sources
- 1. raytor.com [raytor.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. rroij.com [rroij.com]
- 5. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(4-chloro-3-methoxyphenyl)ethan-1-amine (C9H12ClNO) [pubchemlite.lcsb.uni.lu]
- 7. 1-(4-Chloro-3-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 18699227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Chlorophenyl)ethanol | 1875-88-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. scispace.com [scispace.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. ce.sysu.edu.cn [ce.sysu.edu.cn]
